Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The isoquinoline scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the isoquinoline nucleus. We will first explore the foundational, time-honored named reactions—Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—delving into their mechanisms, procedural rationale, and practical applications. Subsequently, the guide will transition to the forefront of modern organic synthesis, detailing the rise of transition-metal-catalyzed methods, with a particular focus on C-H activation strategies that offer unparalleled efficiency and atom economy.[9][10] Finally, we will examine the imperative for sustainable chemistry by highlighting greener alternatives, including microwave-assisted and photocatalytic methods, that are revolutionizing the synthesis of these vital heterocyclic compounds.[1][11][12] This document is intended for researchers, scientists, and drug development professionals seeking both a robust theoretical grounding and practical, field-proven insights into the synthesis of isoquinoline derivatives.
The Enduring Legacy of the Isoquinoline Core
The isoquinoline motif, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[5][6] Nature itself provides a vast library of isoquinoline alkaloids, such as the analgesic morphine, the vasodilator papaverine, and the antimicrobial berberine, which have been used in medicine for centuries.[7][13] Synthetic isoquinoline-based drugs are also prevalent, including the antihypertensive agent quinapril and the anti-nausea medication palonosetron.[3][14] The rigid, planar structure of the isoquinoline core provides an excellent framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. This inherent bioactivity has fueled decades of research into novel and efficient methods for its synthesis.
The evolution of these synthetic methods reflects the broader trends in organic chemistry: from classical, often harsh, condensation reactions to elegant and highly selective transition-metal-catalyzed transformations that minimize waste and maximize complexity in a single step.
Foundational Pillars: Classical Routes to Isoquinolines
The traditional methods for isoquinoline synthesis are staples of organic chemistry, providing reliable, albeit sometimes strenuous, pathways to the core structure. They all rely on the principle of intramolecular electrophilic aromatic substitution to form the crucial C-C bond that closes the heterocyclic ring.
The Bischler-Napieralski Reaction
First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[15][16] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.
Causality and Mechanistic Insight:
The reaction's success hinges on the use of a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[15][17][18] The key transformation involves the activation of the amide carbonyl, making it a potent electrophile. While two mechanisms have been proposed, the pathway involving a nitrilium ion intermediate is now widely accepted as the most likely.[15][19]
-
Step 1: Amide Activation: The amide oxygen attacks the dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate.
-
Step 2: Elimination & Nitrilium Ion Formation: This intermediate eliminates a phosphate group to form a stable, yet highly electrophilic, nitrilium ion.
-
Step 3: Intramolecular Cyclization: The electron-rich aromatic ring attacks the nitrilium carbon in an intramolecular electrophilic aromatic substitution. This step is the core ring-forming event and is most efficient when the benzene ring is activated with electron-donating groups.[18]
-
Step 4: Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.
// Reactants and Intermediates
sub [label=<
β-Arylethylamide>];
activated [label=<
Activated Amide>];
nitrilium [label=<
Nitrilium Ion>];
spiro [label=<
Cyclized Intermediate>];
product [label=<
3,4-Dihydroisoquinoline>];
// Edges
sub -> activated [label="+ POCl₃", fontcolor="#34A853"];
activated -> nitrilium [label="- (OPOCl₂)⁻", fontcolor="#EA4335"];
nitrilium -> spiro [label="Cyclization", fontcolor="#4285F4"];
spiro -> product [label="- H⁺", fontcolor="#EA4335"];
}
Bischler-Napieralski Reaction Pathway.
Experimental Protocol: Synthesis of 1-methyl-3,4-dihydroisoquinoline
-
Setup: To a solution of N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10 while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[17]
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) by reacting a β-arylethylamine with an aldehyde or ketone.[20] This reaction is particularly significant as it often proceeds under mild, biomimetic conditions and is a key step in the biosynthesis of many isoquinoline alkaloids.[13][21]
Causality and Mechanistic Insight:
The reaction is typically acid-catalyzed, although it can proceed without a catalyst if the aromatic ring is sufficiently electron-rich.[20] The driving force is the formation of a highly electrophilic iminium ion, which is susceptible to attack by the nucleophilic aryl ring.[20]
-
Step 1: Schiff Base/Iminium Ion Formation: The β-arylethylamine condenses with the carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a more electrophilic iminium ion.
-
Step 2: Intramolecular Cyclization (Mannich-type): The π-system of the aromatic ring attacks the iminium carbon in an endo-trig cyclization. This electrophilic aromatic substitution is the key ring-forming step. The presence of electron-donating groups (e.g., -OH, -OMe) on the aromatic ring greatly accelerates this step, allowing the reaction to occur under very mild conditions.[14][22]
-
Step 3: Rearomatization: A proton is lost from the intermediate to restore aromaticity, yielding the final tetrahydroisoquinoline product.
// Reactants and Intermediates
reactants [label=<
β-Arylethylamine + Aldehyde>];
schiff [label=<
Schiff Base>];
iminium [label=<
Iminium Ion>];
spiro [label=<
Cyclized Intermediate>];
product [label=<
Tetrahydroisoquinoline>];
// Edges
reactants -> schiff [label="- H₂O", fontcolor="#EA4335"];
schiff -> iminium [label="+ H⁺", fontcolor="#34A853"];
iminium -> spiro [label="Cyclization", fontcolor="#4285F4"];
spiro -> product [label="- H⁺", fontcolor="#EA4335"];
}
Pictet-Spengler Reaction Pathway.
Experimental Protocol: Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline
-
Setup: Dissolve β-phenylethylamine (1 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent like methanol or a mixture of water and acid.
-
Acidification: Add an acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to adjust the pH to approximately 4-5.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product can then be purified by column chromatography.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, also reported in 1893, constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine.[23][24] This method is valuable for accessing isoquinolines with substitution patterns that are difficult to achieve through other classical routes.[25]
Causality and Mechanistic Insight:
This reaction is an acid-catalyzed intramolecular cyclization of a benzalaminoacetal (a type of Schiff base).[25][26] The use of a strong acid, typically concentrated sulfuric acid, is crucial for both the cyclization and the subsequent elimination steps that lead to the aromatic isoquinoline.[23]
-
Step 1: Imine Formation: Benzaldehyde condenses with 2,2-diethoxyethylamine to form the benzalaminoacetal Schiff base.
-
Step 2: Cyclization: Under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate cyclizes onto the aromatic ring.
-
Step 3: Dehydration/Aromatization: A molecule of water (or alcohol, depending on the exact pathway) is eliminated to form the final, fully aromatic isoquinoline ring.
// Reactants and Intermediates
reactants [label=<
Benzaldehyde + Aminoacetal>];
imine [label=<
Benzalaminoacetal>];
cyclized [label=<
Cyclized Intermediate>];
product [label=<
Isoquinoline>];
// Edges
reactants -> imine [label="Condensation", fontcolor="#4285F4"];
imine -> cyclized [label="+ H₂SO₄", fontcolor="#34A853"];
cyclized -> product [label="Dehydration", fontcolor="#EA4335"];
}
Pomeranz-Fritsch Reaction Pathway.
The Modern Era: Transition-Metal-Catalyzed Synthesis
Over the past two decades, transition-metal catalysis has emerged as a powerful and efficient strategy for constructing isoquinolines.[9] These methods, particularly those involving C-H bond activation, offer significant advantages in terms of atom economy, functional group tolerance, and the ability to rapidly build molecular complexity from simple, readily available precursors.[10] Catalysts based on rhodium, palladium, ruthenium, and copper are most frequently employed.[9][27][28]
The general principle involves a directing group on an aromatic substrate that coordinates to the metal center, positioning it to selectively cleave a specific C-H bond (typically ortho to the directing group). The resulting metallacycle then undergoes annulation with a coupling partner, such as an alkyne, to construct the new heterocyclic ring.[27]
Rhodium(III)-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are exceptionally effective for the synthesis of substituted isoquinolines.[29][30] These reactions often proceed under mild conditions and tolerate a wide variety of functional groups. A common strategy involves the annulation of aryl oximes or hydrazones with internal alkynes.[29][31]
Causality and Mechanistic Insight (Catalytic Cycle):
The catalytic cycle provides a clear picture of the reaction's efficiency and selectivity.
-
Step 1: C-H Activation: The directing group (e.g., the nitrogen of an oxime or hydrazine) coordinates to the Rh(III) center. This is followed by a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate, selectively activating the ortho C-H bond.
-
Step 2: Alkyne Coordination & Insertion: The alkyne coupling partner coordinates to the rhodium center and then undergoes migratory insertion into the Rh-C bond, forming a seven-membered rhodacycle.
-
Step 3: Reductive Elimination & N-N Cleavage: This intermediate undergoes reductive elimination to form the C-N bond of the isoquinoline ring and a Rh(I) species. In many cases, an internal oxidant within the directing group (like the N-O bond in oximes or N-N bond in hydrazones) facilitates the final steps and regeneration of the active Rh(III) catalyst.[29][31]
// Nodes
rh_cat [label="[Rh(III)] Catalyst", fillcolor="#FBBC05", fontcolor="#202124"];
substrate [label="Aryl Substrate\n(with Directing Group)", shape=ellipse];
alkyne [label="Alkyne", shape=ellipse];
product [label="Isoquinoline Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
rhodacycle [label="Rhodacycle Intermediate\n(C-H Activation)"];
insertion [label="Migratory Insertion\nIntermediate"];
reductive [label="Reductive Elimination"];
// Edges
rh_cat -> rhodacycle [label="+ Substrate\n- HX", color="#EA4335"];
rhodacycle -> insertion [label="+ Alkyne", color="#34A853"];
insertion -> reductive [label=" "];
reductive -> product [label=" ", color="#4285F4"];
reductive -> rh_cat [label="Catalyst\nRegeneration", style=dashed];
}
Rhodium(III)-Catalyzed C-H Annulation Cycle.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolines from Oximes and Alkynes
-
Setup: In a sealed tube, combine the aryl ketoxime (1 equivalent), the internal alkyne (1.2-1.5 equivalents), [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt co-catalyst/oxidant (e.g., AgSbF₆, 10 mol%) in a suitable solvent such as dichloroethane (DCE).
-
Reaction: Heat the mixture at 80-100 °C for 12-24 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of celite or silica gel to remove the metal catalyst.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to afford the desired isoquinoline product.[32]
The Green Imperative: Sustainable Synthetic Approaches
In response to growing environmental concerns, the field of isoquinoline synthesis has seen a significant shift towards "green" methodologies.[1][11][33] These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and solvents.[12]
Key Green Strategies:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[3][11]
-
Photocatalysis: Visible-light-promoted reactions offer an exceptionally mild and environmentally benign way to construct chemical bonds. Using organic dyes or semiconductor photocatalysts, these reactions can proceed at room temperature, often avoiding the need for metal catalysts.[3][11]
-
Domino Reactions: Also known as cascade or tandem reactions, these processes combine multiple bond-forming events into a single synthetic operation without isolating intermediates. This significantly improves efficiency, reduces solvent use, and minimizes waste.[34][35][36]
-
Use of Benign Solvents: Replacing toxic solvents like toluene or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene glycol (PEG) is a central tenet of sustainable chemistry.[1][11]
| Parameter | Traditional Method (e.g., Bischler-Napieralski) | Modern Green Method (e.g., Photocatalysis) |
| Catalyst/Reagent | Stoichiometric strong acid (POCl₃, H₂SO₄) | Catalytic amount of a photocatalyst (e.g., 4CzIPN) |
| Temperature | High (Reflux, >100 °C) | Ambient / Room Temperature |
| Solvent | Anhydrous, often toxic (Toluene, DCE) | Benign (e.g., Acetonitrile, DMSO) |
| Byproducts | Significant acidic and phosphate waste | Minimal, often just N₂ or H₂O |
| Energy Input | High (prolonged heating) | Low (Visible light from LEDs) |
Conclusion and Future Outlook
The synthesis of isoquinolines has evolved from foundational name reactions that are still taught and practiced today to highly sophisticated catalytic systems that push the boundaries of efficiency and sustainability. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for their reliability and specific applications, the future of isoquinoline synthesis undoubtedly lies in the continued development of modern catalytic approaches.
Ongoing research is focused on several key areas:
-
First-Row Transition Metal Catalysis: Expanding the catalytic toolbox to include cheaper, more abundant metals like iron, cobalt, and copper to replace precious metals like rhodium and palladium.[9]
-
Enantioselective Synthesis: Developing chiral catalysts to control the stereochemistry of the products, which is critical for the synthesis of specific, single-enantiomer drugs.
-
Late-Stage Functionalization: Designing methods that can install or modify the isoquinoline core on already complex molecules, streamlining the synthesis of drug analogues.
As the demand for novel, complex, and biologically active molecules continues to grow, the elegant and efficient synthesis of the isoquinoline scaffold will remain a central and dynamic area of research for chemists in academia and industry alike.
References
- Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Green Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXE3fhwKFIVABd0B-4t5ht5BHu49AoN21U82d9q4IT7K-l25UMKGJOoFLL5m945KkKIiTQ9E-rGlB_TG2tKGEK5EA9kwFFG1SVGHf-4OIqjFmbulUOVzwftE3dhCykXMIsr7EUkvCM4kCGQ52ecOkK4HS0_-QOnC_dsrA=]
- Semantic Scholar. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdtxSl9AuplLve2UkE2yY7OA6c_j5NK7zciXjjx6yaM2CdETO32EPN3jTTedvwrGNgshkEHxDqcVdu2Cw4TfLxxgF5znb171RnhYinW_18MEZpqU9pkn3HSm5MLR2mEiK_OQ5Zvs3mhgNaBBc8CSzqrej94TCPJV6_R-PDRz-CKrCYttxPrQc50_noV0vHZmbUZ70uzGewA9Xn3OiwMxai5mParFky8J6LGPlthgxx1-IltlWUrWbdNVuVBXA5YwDhjN8kU_8HkQ==]
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGczYWtaIgz7y6n525XP-shAodhgRcNDetjf8QqSSQv6WpHpwTQrzKs9tdKIbv7HQfoPUoL0rTuLhPbPicPuhQFXeGSY6fg1BKuue3653N8nfYldJ2CjerZ-B172BNDn6RefYzWISd0_fbuVO7_Wk6KhZTbkdFJtKuYUrO-4SnoLXkUCNMnmYrPvMNemi1BRuz8NwbKbEEQrHdHyJes]
- Jacob, J., et al. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxlm_RK3QaLEUnh8hKpZrzoxqBjVxYiARjTDcYVA8io7TlLTc_qRFVzuhJ0Dk9G0HlSsiB5F0H4ym5q_kGCm-4dpPD1uToBKEllRXpCZXrYQ8LeAxUFqZm5GC0pm5ugiZm6zh6C4ts1w-LT6KFXbH91hjj5vWtV4Ec14mJGzc7nCJpzoKJ4anws3lu0xCmW1AIXQYtLKyOhCsluI2cfrcZESf0SSOHdklpoRXie1ef02BPx_VWxJE=]
- MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Wy8CAxy7XjMv1h_JfpfPUVNJ1HlU8lxg-JeuORAXWCt1UzmaFRBYakPW0CCjMgmQ032mSIPDzzH6k5wYdSTSYsMC5iyge4fboxyWy4NZBORMoQnsDPhTQ_KQqKyhsLFR]
- Chuang, S.-C., Gandeepan, P., & Cheng, C.-H. (n.d.). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Mgv-6YhbZ7u7TzN9LN2SQXhb7IkeELsumEEpan99nnU1DPgXu9laZ5KHK2DBlw1ofEWHt1cehJerGPZV7muUmKSE6PR5zRBIfVdYwzpAyMTU302vSq5VOYiAlH_uJGUoJaWh3FkjKA==]
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8NoUpK6Ly4tixZ-t0oduCElStI4Tx0B-Pvygq2j4UDKyNh6wzFUIibRUyCTrIGxHGtO6OZhn_i7kLXH7wlMblIE_cv2ngOFhOffXoMrdrrCtmnO35Q0iwUz4MrpJLJm72owVYcLZ9hcf9pzVyHRLb]
- ResearchGate. (n.d.). Isoquinoline skeleton synthesis via chelation-assisted C−H activation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqtEr1Et3QwXLVu3Bdnd2-tFEVDugDbN-NTcDRSKzTreTdEhjvgF1UT0FemBsKeBu1g-zA5aqBR2IKQuq6zLwUGdaNgRggTwBnjPzDiy61oT5yrA4D051A-Yl_mEMSWDuyBGIZtzFChGxhwiPo0ChviitCT8VjsJRlU_s4A5tSsHpBhB2mLiuWcBWn6BGOjUIeP0AmpZsS3HHzfzUHwDKSTXYAwvrebqoKPKtLaHqr_SsN]
- Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELdTxObLHn50ZDOQ5TLvNGFWTEUXt8glxfFja9ooDKZqlgN1-1iC3Ox-Lt_Xk4GH1u7SUe8FLpddkwXqyXttZHWYrqItwyk2QKst0Nz5kyLEulS0tpNlaRb7HzrSnp2srm7YD9olLySNL3MS4=]
- Wikipedia. (n.d.). Bischler–Napieralski reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNlFw-ebrAwSS1xDFNL8tPy8XZI87jbzP06DMIb7tpG9Np_g5YduKDvC7QJe-NVMcp1NpuXDhEa1F2lVw2jSK35J6qswUgZcPsVfX6edPD82NJ6qckHvwa4aoPqt2W2vZMVWWAZYMKbZcjCwVzKEzwolrrbXVmzE3SNCnjVg==]
- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfU12dheJ6MmyCdiyD8RVl0TjizbG5PJJ3LRQuJ-nY0caX8X_OuFU6uj7t3t9l-5vHdzAhJJZfQ4g-scX92wa8pSJ2kNQaj3Q9dOgMAQQjMilVwSFsEQawmLORCM8X0tgYolzHIDRIpAoc0QoV6PSrepaGPe9LeU1uzWh97cKkIU_t7eXNdvnCVoRfh3x3vicADwYM9dW9fhR4Nx8f8rCg00VAhHm0DHtr9VNdFZguOJa0kP3jNf1gdK37dxB9KB0=]
- MDPI. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsE0zRHeTsHAqoODB9A9QaTv0-IYy5XOl6cCyAoipcZ0UZ7M2D9gm78bg4GqsbifL9T8impHhPKg75iOi7dYzWhfZpy_MP1JkPOy_PDdU4xG-6jQf0o8r8tgPiN1uh0glbfQ==]
- Vitale, P., et al. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDTl_DumeqGJaYBwEuVVLBeOvnz2pEYbE5QxVlbKo5T3qJmSXUj1h683zwgXgDETkksV3PViG5pKXrDujqcwg2V6qHPkOVLI4Mp1KmO6TseBAvxESEvzvqKNB_UcfgIpfXD42OEHjSlu4poA==]
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7kh-zZhRmxdijwLAG74kdOUopXMK_BvT1OIUK3i-HgV-iqN0BAJTeYVslxnH4--g70Q0u5zpvgTiUPmWBGutmPkOAuIlFxDEjcN-OR06TYZ2p73P3xBPXSXV-ITAzRf2Mt_R73obBrthDNDJudZZaTdbOlMvnx46G1JtUk-WuAFIVnKpn7CG5wsKufW_a-yqTcQc0sxjOUo5HZNWr2HQBUEn2YuhFecGTagK_2kWmsN_wy-SOWoxBTkLNpLPN199HCLQYSHLK3JNB1KM3TAR6oP9UrI4vSpY2nsxGge3H7kMQS9_3ooQNDFv9GLF2URfcGM6lrA==]
- Wikipedia. (n.d.). Pictet–Spengler reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHre0gQgVkgodQazDYGbUTlBy8kwqjWl-WAP1EJXTG_EZhyspXvKcxvB-aBSvaRuy2-2uqb6NZtH3WAnVeJiREWppzmMx-roHg7o8aA--L6-kY6Xkm4VoHKLmxJDV7Z3mtOSeG7xt8lhAbV7dqAAErkIKDSiuSp47w=]
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRHLT0ZAZ4KNUsG2R1tuh0DxJVmhgA6aurB7m3gC4rpUf0oI0dNmQeJQaLY1M507H4Ne_GQ7_nc96xot7QBuGYSS6vc9EZy9trX-34gwj9g42NjX7r3MEdD6g8Q44wC7HC978VDPnb5F66RRmYtF9uHXJhkzfDZq1pSmmaY8rEPJMR7BWJzam_1Ga_ffyv29z4]
- Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAvW3CCpV5Dh3XNFCXy3FpEyH62OX-DdWSPxDacqtOQaf4lpGUaFekmDe1w0q5dUoimPxMc5MRaKxJmQlftJSfpKJM_txtdsyiIV2e8o5YpnWMIPHWNn_WO7paMQk6TNIf6S4POydE04Fb9cFUjjpBzpZhWKq7TOA=]
- ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEcb70c2AXCL05DtUCf4iNn2RtSF96tPD3HCd5bsrNHVRRvFHrEbFBmr9S2vnBqFPLPv_nX-agDaEDmUt_4BwKM8uUfLe0c4pah30ucXQPMGesWA22f63cNeBpOqTxN5kB-E8EKyALp2pxdMnQvWIKvNzTCPx5QjGuN0k7RHTcmOM6okNSbxDqeN7JEWkVyZja1v8=]
- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBtyDoxBRY3quAnp4XrvrXcZla2YhF28j9a3Sb_TGvtgug7ZqeHpsqPs35hb2_BPGwLJOe6cIvPk6YQGdYI80S30KHztRQeQtDapO8yOIEKkr1V1ssL7xXgP9oRlD7hzhuWI0=]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMSlIp8YxZI8rDJ0D4wer39VUfwRQ1DnRfdbzwVZZb6cciRtNhZx90zA8yo-yyL5oKQIsaTrRqN94h-HG5CZeCjDGIpYtQQg6xDJ0AnvkXLnM-S26jlWrSXkPHDR-hmuXwSIPDTLO0yKdcaUYGtuo6BJvUvmEKv6yoQCvV0lOOUAYTfa7ccMsVERE41W4=]
- Matveeva, M. D., et al. (2020). Facile synthesis of pyrrolo[2,1-a]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes and nitriles. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY021K5GkuU8rLGuy7qxpwrjuO45mCn14f7bNdFyAPfylR6UF5GRtQbN5q_92bj5DCjViAP9qAH3rWBprwl_8-qEiF98KDPsiWJ_poYRypemsc2sHj1IZNyCYt2zFazg6eGCs=]
- ResearchGate. (n.d.). Transition‐Metal‐Catalyzed synthesis of isoquinolines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4F6p67-5vaed7ggFyb0qFYburLZk3hzctYrO9C8Vx2RGlyEz2Ow2yGSK80hGlppj9S7MOZSVx6sBXD5VGCdPIyVN61vlXIBN1lKqnn7Faijz8Ur2QZ1Mvvvl42IrRIBbZ_-F9fOPoNpNGDTK-pLEeXPdwoVrtP4mCmny0tLaKhZRJHkPlUA24vk9KgrVIpS8WrbLtrzp_XaYSALQt7Q3rQqs=]
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvbKddAO8SDen38cXj89f7Q2NxWsZs49mfixTK-5gcx_wHBt0wE29575jIxLvqfpNcIn1EQrYCKb5VJThZT0XzDR75Usc-rrTYoMzS1YVCWtamjCyk1Mjr3Ufn8N60Bb4wqBmSJLHQoGWGW5_OBl8U6w==]
- Grokipedia. (n.d.). Bischler–Napieralski reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOFJufH4HeFkXeLEw8b3QJwCwLpWfoQb41k8JWSGHo1IXLMy2Lva0yQaVr9GJFm2_tgfEtyvdofMqXuiFSPv7zP2CP15cG3wjtZT2OBY-TLWxp1gIiH-TEmbSfdH2kZqkAhZ-dhLRUq6i1XTQksshAcGeZiuIGVvu29_8=]
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRVEfsYEijZ4BSnQjz5U7D6gCy9L2ONps9y5bDb7IAa7i_3-YSwj5jJBqT_UV5TJvGWIznK_R4Z_Mubd65DQjZ56QNl6LK9VfWMtMsy93EiKNXOZhzlasrx3JDjlSNuseMfj0v457GedhwDBqQDcrR_YD2GkXXCCImBESx64hcxc4H]
- Unknown. (2024). Isoquinoline derivatives and its medicinal activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER5WGHiA7S8gmSCDweS4Ew2eRkfj7lCQG6R25bD2dZgHQkhC9aptaHbf9ChwBWLxkEyw406ZftRdWSmmvQmV8OAvyN0116CJltllXhhmT27hztvcX69bhFQAt4o836JhL87wFOBN8vcvIxU9QptOpOtr85QedYpN5DuvQrbfRmTpG2QlBlfmABMWr93ES3KdWK7ZR-FYPIWtIU04N8cQ==]
- Wang, L., et al. (2015). An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXSBcv6AiXOq7xMSykjUI0556xZMjboHIsnPZWN9z0Ws9ozovRwiV3xBoUnzZDeAUr94XLGGM3WV2qmKpClOHlP16aeQyjhI79jCneEHqZAQbpZEE77j5Trbub7vzGrUGfLY6_0G1mc6UiQwjZ8DJz5uAfdrw5tKg=]
- ResearchGate. (n.d.). Transition‐metal‐catalyzed Synthesis of N‐oxides of Isoquinoline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2VO_I_2HVnRMgkimWT762MCFaqVw4XhNdiNMXH24QEiBBzVwhh-9QGEJmIZbHGeVrNo7XGBB96q_ZrzWRA2dvtxosEQ467h7i5WOTIMmXMq-TaIuRzgPBEIhyGnvwt1mOSk03YMAgMfrl5PHGICc_J2e-yiJBAfRJPqEa78Ol8ymDVchXq61N8rUSaTtFaEsStZUavhQ37r9dJkFgD5KqNdIktd1Lo3xV7tBy2A==]
- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaKdfXxAYrnIaUJxDMisNVHPyJXbJEwurXChBaJl9awORCEVvykhYLzrBZBEPODShs0FgXotBPg1HH-OyvROKLLtFOulB8G07edSw7GZ-Gl69ZK6mNyhp_KZf2t-LoqiEeYhXB0bv5CsEEVGCiP9m-msc6JsoiGrlkefqy6yc40AeM3XOv4wv6]
- ResearchGate. (n.d.). Greener modification to isoquinoline-N-oxide synthesis by Anghinoni et al. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNYs0xPsAAwnxCCDSVSGFzelVzfUdqUoDSzBFgPNve0OgXWEoBQ4oPc86OAopviggtKyUTLr3kKJPFAc339vG8AmqSqc-RciwNIs2ksab5W8xxSVGEu_ZknlOywkMbA2ImaaFovtfP7N8eLJ_WlyVaqM4P2xhoFZIN7GN8zFTBeOapsHzFFFFyHhq3TMVesQIM3iGP2xanJOyGeRImj9wJ_Ta1iiIc0h8-aAekrYS0hJ-4TAwNzTg=]
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXhKfCPbg2ZiEMLlI9sAWvRDNMUnP5O9HpKrr4sGZ8jc-PsAE1QmSTZ58DWEvL63021FAtNUHHeBsQMRe4DGHX6vt-iVo0Z5XCj9Rz5wlM1RuYhRhZq8UHTjNYfEpxz670pTB9r_hfVswg5p4HVjWJWvWfF-4NvPEn6RWD_MRvIjH9xs48CAd_c3UvHZ9KDwONKp6CCLkxnAmHkoDelgbqytg=]
- Alfa Chemistry. (n.d.). Isoquinoline Alkaloids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdrdPNPPalT-kdgjSt7PpvUewfEl0e7DLObjGgYulPjXCFVkNTtuoJJTdAe-XYzD0OSnz1XAGaZ8ZdZl1Y0x1lkq9l3EJWxSoW2FRrwO1WlqxGWLPePBy59PjkXgViHiOjcgZLDSYD_Apu1HX5wJqhJRC_LezNlKMnzA==]
- Jones, C. P., & Anderson, K. W. (n.d.). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoT5Wulo7TkNEFOtxrYMCCpdwJgRskJ6a1P5sHqCBUeJF4JfBcYWtZqi9IiN8QcqxS73P3O1ufEpYQ0mHq2SaciFxbu_qdo2Z4iktZxK5FcWnK_DCfsinSoAWqQ9aAptCPPyXW]
- Elsevier. (n.d.). The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXkKHYh6wD-C4rH4pRZYP4yW8-Zrr0K-Va03v2Ap0z3kLa5-t0al-KM6TM7yUUv2St-Ya7eeCGh2cFyWTwlssQHFmHQezSV0pf0iW1pjw6f9lf7vl6vcELtAz97oE6QNh-2wjzn5sIrdebOAdIhx1gh66nhPCBZMIJqEYPvnRqwUO-Udu24PKIVIfYxBiEnPvtyO2qvx5unZhL24CPrJJBtVIFLbCVXDM=]
- Matveeva, M. D., et al. (2020). Facile synthesis of pyrrolo[2,1-a]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones. ProQuest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGogoLIluLZ8ihi2OfbPJTY7F5Lzu3r837b-hS0lIkpAEdWv4IfnCeF3wE2_2dYqRoQ4HZM8VfmolL0zv84urg-GpkjNUarQsvFhhMsEfP00r6Zw2aBABYi7-vUoBuW2JVlpN6vmeslsuSVJYKwLvVNYzKOwbPNOeYhLS5NXJcVeRSt-u4iZb2f-XUHVD19V6zlBewUYuud--Sz0dAUZ8NnMDil_Q==]
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPBVlLMMQ-eVDTsZgjIdgJs_A9ZA8wJB1tu8SRXh5ye93kXK4dZFDGC31ii4rd_ZY6Vtb8xTT_oAeQhTcf_OmMgNU36iJdr3klXULu5ES764zcC0Gc8xD9rOrRRgiTkgGWcxfPx2OGx_wTVSWxe4dd6TriAdBWodXxeG9oqVS6AKSvjY_6JVK3S954rA9tyZyK1eDGKzxqu0BYPqw_p8X04HtOkPeFDIUG60dVoMCNPWF0mM4p06_IJQ4qzMTCQrq0G1RmADwuQvM1vAQZ]
- Unknown. (2025). Isoquinoline alkaloid: Significance and symbolism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp6-MGVAGGEw-GMkekKn2-f8clamJGYyMOJDnJuUQPpgzriytCJsOYAZKZYCho84aeK94DhMxmGAC0r6bVIwM8aMx1L1jsAV5b7A3zOfuWH1J-5H53hjopsUYjqFxE3dW0aDGZjr5e5BoMlW8Ruu48Ag==]
- ResearchGate. (2025). A Domino Green Method for the Rapid Synthesis of Novel Fused Isoquinoline Derivatives via Knoevenagel/Michael/Cyclization Reactions on Aqueous Media and Their Photophysical Properties. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtemkZsDbRco_4_dVXTM-Z1jd8zEpCptFMFOtu2K7ABaJbUZiKdH67K_TtEf4zVT7YZ0CQKqL4Jvn-bpm7fcRPZhQ7sqtItWkrY22j8s1SZAGQ-fwJ9IZcpuKSj-VPKBGX9m08ytFUyQaNpETir1Wl50Nc5j_m15ALNgL6VhAOcDl6nBkPyJ9olYu7RklLz_FBQU_m7h0HP2BgSTpCLbHqCnlfkiCYLjb5qy4hh42xJqMXVA9eDj-3bOOx-dewNjdVFLdOMb6X26Na5iZ30UOgoIf3Tl_DL6Np6uM0oMw9aAYTCPM28ugUtCJrowV21NR5s8fMXGx3xGef8_0f6DxRB43xviA5lgbjb7G7z8F-CYd1HPQd5-QnW54Vxdc9mdZjFiY=]
- Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_sQhxduZhvTewuVSQWA3Y60ddQlX0bOisphV5YDiksLdRFZuq9xi3uI1oXJiIhWDTFKXCZUu8chJaQ7LMApDo1GP7Pum9cgHoILzIM-vk1yT9sdTCO6c2oJq7rMUCCaEyr6V0yYrDDfV7D8G5bSKxbDXjh2JAw6rS62DYAyycxMKX9vFbkwvd7rleNI1L-3zJ2wYjAN1caN5hBTO0slPoBOLZ1Ud9ntQEuuVQbtI=]
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvEl_EpdjLmfMrSt-TxAeq-B07ctEb_58PygmpZRdcy0MYpVFqWjCV7B7nc-j7nUQaRg5o4YwRxD_oRstzYYcJyKydOm-DPnMlrhI3OmkXoOBixRfNZJdK1H_yXSdwZjgKB8MkERQz0HGEHV0_sB7qFqEOt4LEl4PG16XHEZm0K9AEVD0h_YKDjdfFFInetUGcaXFUs1L9Dv0o47FN5znSTV6tQq2]
- Al-Ostoot, F. H., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwoz8w9bh8CkHd2HbuveZTkl5ir-WGLnB3EwVajSLLp5xzchGe07I_LjejfsWJcGLI0Pxb5G3PjLh6S5CBZ3qUEv4VtcxpAzguHBFaMTGfD0z9CIbOmfO5ee-LMlRC0xQvyWW0A3eng-MAHLM=]
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDrHVotzC0Xz3v9tlCssxhKjRm7mMZe1KF8KGtV8GUS1sOBmXncl1CpNw2xGjDi5h4u4V_TIuwvTEDWlgNVfxiIQ0tEp7N1KfDFIvZUf_rfDAQjP3Pf0CxKS8rwpkr03iiXn2GwThJBGBVGloXI1AkvSAI1ihNeqbn]
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMKpRUmvJPz57q1y3Uzt2dEYxLminafsdc4CAjgZBqKnFvyPSMKIslXJM2L3-EBAX-VfCoyJB739P7wKiDY2vx8VG5Q22gIYEwV6L6CXR4e_ekBuw-xGNSIiO0nE_ESFQFXTbzpDEQ6y0B3mjTRvtaNmcyzGNQl1KDmcHDZuhlRDijsq0huX3WV8i3H4KCRuFXbjkmI_wU_rK0xZOGrEVegiqSoLfGHTiK3Y7A1XJwLO6xrvUn_XkYANKlQLiCA53GZa4UhE8NCk_ekCzM]
Sources